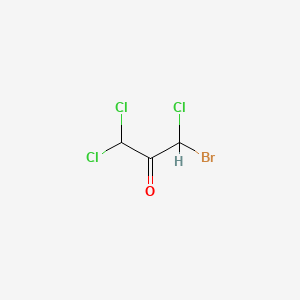
1-Bromo-1,3,3-trichloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Bromo-1,3,3-trichloropropan-2-one typically involves the halogenation of propanone derivatives. One common method includes the bromination and chlorination of 2-propanone under controlled conditions . Industrial production methods may involve the use of specific catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1-Bromo-1,3,3-trichloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and reactions are often carried out under controlled temperatures and pressures.
Scientific Research Applications
1-Bromo-1,3,3-trichloropropan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: It is used in the production of various chemicals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Bromo-1,3,3-trichloropropan-2-one involves its interaction with specific molecular targets. It can catalyze the hydrolytic cleavage of carbon-halogen bonds, leading to the formation of primary alcohols, halide ions, and protons . This reaction is facilitated by enzymes such as haloalkane dehalogenases.
Comparison with Similar Compounds
1-Bromo-1,3,3-trichloropropan-2-one can be compared with other halogenated compounds such as:
1-Bromo-3-chloropropane: Similar in structure but with different reactivity and applications.
1-Bromo-1,3,3-trichloroacetone: Another closely related compound with similar chemical properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
CAS No. |
62874-82-2 |
|---|---|
Molecular Formula |
C3H2BrCl3O |
Molecular Weight |
240.31 g/mol |
IUPAC Name |
1-bromo-1,3,3-trichloropropan-2-one |
InChI |
InChI=1S/C3H2BrCl3O/c4-2(5)1(8)3(6)7/h2-3H |
InChI Key |
IJVAPODNWOMMSL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(Cl)Br)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















